molecular formula C13H18N2O4S B2666186 N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-14-0

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2666186
CAS RN: 1428364-14-0
M. Wt: 298.36
InChI Key: YNQPOOOCTNIPCI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a chemical compound that has been the subject of extensive research due to its potential for use in the pharmaceutical industry. This compound is known for its unique structure and promising properties, which make it an attractive candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and pharmacological activity of compounds related to N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, including the development of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents. For example, a study discussed the synthesis of 2-azetidinones using novel methods and evaluated their antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Asha B. Thomas et al., 2016).

One-Pot Synthesis Approaches

Another research application involves the one-pot synthesis of arylsulfonamides and azetidine-2,4-diones via multicomponent reactions, showcasing an effective route to novel arylsulfonamides and highlighting the dynamic NMR behavior in solution of these compounds (A. Alizadeh & A. Rezvanian, 2008).

Antitumor and Cytotoxicity Studies

Research also includes the synthesis, characterization, and evaluation of cytotoxicity of new derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, demonstrating their potential as antitumor agents through in vitro studies against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014).

Inhibitors of Gene Expression

Further research has been conducted on inhibitors of NF-kappaB and AP-1 gene expression, focusing on the structure-activity relationship studies to improve potential oral bioavailability for therapeutic use (M. Palanki et al., 2000).

Novel Synthetic Methods

Studies also include novel synthetic methods, such as the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, offering insights into synthesizing compounds with potential pharmacological applications (D. Flynn et al., 1992).

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-19-12-7-5-4-6-11(12)14-13(16)10-8-15(9-10)20(2,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQPOOOCTNIPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

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